molecular formula C19H19BrN2O2S B2956215 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one CAS No. 851800-76-5

1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one

Cat. No.: B2956215
CAS No.: 851800-76-5
M. Wt: 419.34
InChI Key: XNMAJVABVHIFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted imidazole derivative characterized by a 4-bromophenylmethylsulfanyl group attached to a 4,5-dihydroimidazole ring and a 4-methoxyphenyl ethanone moiety. Imidazole derivatives are recognized for their diverse pharmacological and chemical properties, including roles as enzyme inhibitors, antimicrobial agents, and intermediates in drug synthesis .

Properties

IUPAC Name

1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c1-24-17-8-4-14(5-9-17)12-18(23)22-11-10-21-19(22)25-13-15-2-6-16(20)7-3-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMAJVABVHIFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Mechanism of Action

The mechanism of action of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl and methoxyphenyl groups may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight Substituents/Modifications Biological/Chemical Relevance Evidence Source
Target Compound ~415.3* 4-Bromophenylmethylsulfanyl, 4-methoxyphenyl ethanone Potential drug impurity; structural motifs for bioactivity
2-{[5-(4-Bromophenyl)-1H-imidazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one 418.27 4-Nitrophenyl ethanone, imidazol-2-ylsulfanyl High logP (4.44) suggests lipophilicity
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole 445.36 Pentyl, diphenyl, bromophenyl Fungicidal/herbicidal activity; crystal structure analysis
1-[(4-Bromophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole 363.26 Sulfonyl linker, phenyl Structural analog for sulfonamide drug design
2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole 412.31 Chlorophenyl groups, sulfonyl/sulfanyl linkers Dual halogenation enhances binding specificity

*Estimated based on molecular formula C₁₉H₁₇BrN₂O₂S.

Key Research Findings

Crystallographic Insights

  • Dihedral Angles and Stacking : In 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, the bromophenyl ring forms a dihedral angle of 42.0° with the imidazole core, facilitating columnar stacking in the crystal lattice . Similar stacking behavior is anticipated for the target compound, given its sulfanyl and methoxyphenyl groups.

Biological Activity

The compound 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(4-methoxyphenyl)ethan-1-one is a sulfonyl-substituted dihydroimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H22BrN2OS\text{C}_{22}\text{H}_{22}\text{BrN}_2\text{OS}

This structure includes a bromophenyl group, a methoxyphenyl group, and a dihydroimidazole ring, which contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have indicated that sulfonyl-substituted imidazoles may exhibit significant antimicrobial properties. The mechanism of action typically involves inhibition of key enzymes or disruption of cellular membranes. For instance:

  • Bacterial Inhibition : Compounds similar to the target compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 20 to 70 µM against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has suggested that imidazole derivatives possess anticancer properties. The proposed mechanisms include:

  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Selective Cytotoxicity : Certain derivatives have demonstrated selective cytotoxicity against tumorigenic cell lines, making them promising candidates for further development as anticancer agents .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes:

  • Cholinesterase Inhibition : Similar compounds have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . For example, one study reported an IC50 value of 46.42 µM against BChE for a related compound.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including those structurally similar to the target compound. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains of S. aureus, with MIC values significantly lower than conventional antibiotics .

Study 2: Anticancer Properties

In another investigation, a series of imidazole derivatives were tested for their anticancer effects on human cancer cell lines. The results demonstrated that some compounds led to over 70% cell death at concentrations below 50 µM, suggesting a strong potential for therapeutic applications in oncology .

The precise mechanism of action for the target compound remains to be fully elucidated; however, it is hypothesized to involve:

  • Enzyme Interaction : Binding to specific enzymes or receptors within microbial or cancerous cells.
  • Cell Membrane Disruption : Altering membrane integrity leading to cell lysis or apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.